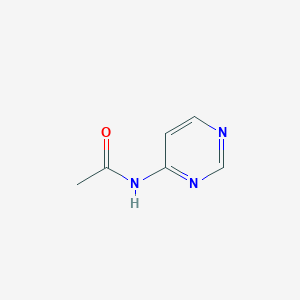
N-(Pyrimidin-4-yl)acetamide
Cat. No. B091857
Key on ui cas rn:
16166-22-6
M. Wt: 137.14 g/mol
InChI Key: MVCZKPMTGFFULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06518424B1
Procedure details


The 4-aminopyrimidine (1.0 equiv.) was dissolved in THF and acetic anhydride (5 equiv.) and triethylamine (1.5 equiv.) were added and the mixture was stirred at room temperature. The volatiles were removed in vacuo and the residue purified by preparative silica gel TLC to give the 4-acetamidopyrimidine.



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][N:3]=1.[C:8](OC(=O)C)(=[O:10])[CH3:9].C(N(CC)CC)C>C1COCC1>[C:8]([NH:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][N:3]=1)(=[O:10])[CH3:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=NC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The volatiles were removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue purified by preparative silica gel TLC
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)NC1=NC=NC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

